molecular formula C16H13NOS2 B2553500 N-(benzo[b]thiophen-5-yl)-2-(methylthio)benzamide CAS No. 896348-32-6

N-(benzo[b]thiophen-5-yl)-2-(methylthio)benzamide

Cat. No.: B2553500
CAS No.: 896348-32-6
M. Wt: 299.41
InChI Key: RDPZXKGKRXFTRD-UHFFFAOYSA-N
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Description

The compound N-(benzo[b]thiophen-5-yl)-2-(methylsulfonyl)benzamide (CAS: 896366-02-2) is a benzamide derivative featuring a benzo[b]thiophene moiety linked via an amide bond to a 2-(methylsulfonyl)benzoyl group. Its molecular formula is C₁₆H₁₃NO₃S₂, with an average molecular mass of 331.404 g/mol and a monoisotopic mass of 331.033685 . The methylsulfonyl (-SO₂CH₃) substituent at the ortho position of the benzamide scaffold distinguishes it from analogs with thioether (-SMe) or other functional groups. This compound is of interest due to the pharmacological relevance of benzamide and thiophene derivatives in drug discovery .

Properties

IUPAC Name

N-(1-benzothiophen-5-yl)-2-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NOS2/c1-19-15-5-3-2-4-13(15)16(18)17-12-6-7-14-11(10-12)8-9-20-14/h2-10H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDPZXKGKRXFTRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NC2=CC3=C(C=C2)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[b]thiophen-5-yl)-2-(methylthio)benzamide typically involves the following steps:

    Formation of Benzothiophene: The benzothiophene moiety can be synthesized through cyclization reactions involving sulfur sources and aromatic compounds.

    Introduction of the Methylthio Group: The methylthio group can be introduced via nucleophilic substitution reactions using methylthiol or its derivatives.

    Formation of Benzamide: The benzamide group is formed by reacting benzoic acid derivatives with amines under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[b]thiophen-5-yl)-2-(methylthio)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzamide group to amines.

    Substitution: The benzothiophene moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted benzothiophenes.

Scientific Research Applications

N-(benzo[b]thiophen-5-yl)-2-(methylthio)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of materials with specific properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of N-(benzo[b]thiophen-5-yl)-2-(methylthio)benzamide involves its interaction with molecular targets, such as enzymes or receptors. The benzothiophene moiety may interact with specific binding sites, while the methylthio and benzamide groups contribute to the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Target Compound :
  • Structure : Benzamide core with a benzo[b]thiophen-5-yl group and 2-(methylsulfonyl) substituent.
Analog 1 : (E)-4-((2,4-Dioxothiazolidin-5-ylidene)methyl)-N-phenylbenzamide
  • Structure : Features a dioxothiazolidinylidene group at the para position of the benzamide and an N-phenyl substituent.
  • Synthesis : Synthesized using (E)-4-((2,4-dioxothiazolidin-5-ylidene)methyl)benzoic acid, activated with EDC/HOBt and triethylamine in DMF .
Analog 2 : 2-Amino-5-nitro-N-[(E)-thiophen-2-ylmethylidene]aniline
  • Structure : Aniline derivative with a nitro group and thiophene-based Schiff base.
  • Key Difference: The absence of a benzamide scaffold and presence of a nitro group (-NO₂) and imine linkage distinguish this compound. Such structural features are associated with applications in chemical sensors .

Physicochemical and Functional Comparisons

Table 1: Comparative Analysis
Property Target Compound Analog 1 Analog 2
Molecular Formula C₁₆H₁₃NO₃S₂ C₁₈H₁₃N₂O₃S C₁₁H₁₀N₃O₂S
Molecular Weight (g/mol) 331.404 337.37 248.28
Key Substituents 2-(methylsulfonyl), benzo[b]thiophene 4-(dioxothiazolidinyl), N-phenyl 5-nitro, thiophen-2-ylmethylidene
Functional Group Impact -SO₂CH₃ enhances polarity Conjugated system may improve stability -NO₂ increases electrophilicity
Potential Applications Pharmacological studies Not specified Chemical sensors, optoelectronics

Pharmacological and Electronic Considerations

  • Target Compound : The methylsulfonyl group likely improves solubility and hydrogen-bonding capacity compared to thioether analogs. This could enhance receptor binding in biological systems.
  • Analog 1 : The dioxothiazolidinyl group may confer redox activity or metal-binding properties, useful in enzyme inhibition studies .
  • Analog 2 : The nitro and imine groups enable π-π stacking and charge transfer, making it suitable for sensor applications .

Biological Activity

N-(benzo[b]thiophen-5-yl)-2-(methylthio)benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of functional groups that may influence its biological activity. The presence of the benzothiophene moiety and the methylthio group are significant for its interaction with various biological targets.

The proposed mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrophobic nature of the benzothiophene structure may enhance binding affinity to target sites, while the benzamide group can form hydrogen bonds with amino acid residues in proteins. This dual interaction is crucial for modulating the activity of key biological pathways.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness in inhibiting growth, particularly against Gram-positive bacteria.

Bacterial Strain Inhibition Concentration (µg/mL) Activity Level
Staphylococcus aureus3.9High
Escherichia coli>100No activity

These findings suggest that the compound is more effective against certain types of bacteria, which could be leveraged for therapeutic applications.

Anticancer Properties

This compound has also been investigated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines, which is a critical mechanism for cancer treatment.

Cell Line IC50 (µM) Effect
MCF-7 (breast cancer)10.2Early apoptosis induction
HL-60 (leukemia)17.2Late apoptosis induction

The data indicates that increasing concentrations lead to a higher percentage of apoptotic cells, suggesting a dose-dependent effect on cell viability.

Study 1: Antimicrobial Efficacy

In a controlled study, this compound was tested against multiple bacterial strains using broth microdilution methods. The results confirmed significant antibacterial activity against Staphylococcus aureus but minimal effects on Escherichia coli, emphasizing the selective nature of its antimicrobial properties .

Study 2: Anticancer Activity

Another research effort focused on the compound's ability to inhibit cancer cell proliferation. The study utilized various human cancer cell lines and demonstrated that this compound effectively reduced cell viability through apoptosis induction mechanisms . The compound's IC50 values were comparable to established chemotherapeutic agents, indicating its potential as a lead compound in cancer therapy.

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